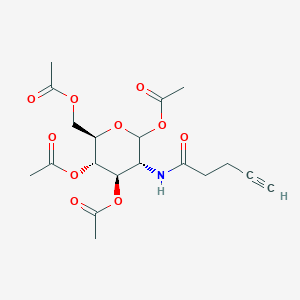

Ac4GlcNAlk

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H25NO10 |

|---|---|

Molecular Weight |

427.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17-,18-,19?/m1/s1 |

InChI Key |

PODQGPKRSTUNAT-ULAPBGCESA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ac4GlcNAlk: A Chemical Reporter for Glycosylation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ac4GlcNAlk

N-(4-pentynoyl)-glucosamine, tetraacylated, commonly known as this compound, is a powerful chemical tool used in the field of chemical biology and glycobiology for the study of protein glycosylation.[1][2] Specifically, it serves as a metabolic chemical reporter for O-linked β-N-acetylglucosamine (O-GlcNAc) modifications, a dynamic and crucial post-translational modification of nuclear and cytoplasmic proteins.[1][2] This guide provides a comprehensive overview of this compound, its chemical properties, mechanism of action, experimental protocols, and a comparative analysis of its labeling efficiency.

Chemical Structure and Properties

This compound is a synthetic, cell-permeable derivative of N-acetylglucosamine (GlcNAc). The key feature of this molecule is the presence of a terminal alkyne group, which acts as a bioorthogonal handle for "click" chemistry reactions.[1] The tetra-acetylated form enhances its lipophilicity, allowing it to efficiently cross cell membranes.

Chemical Structure of this compound:

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C19H25NO10 | |

| Molecular Weight | 427.4 g/mol | |

| Synonyms | N-(4-pentynoyl)-glucosamine, tetraacylated; N-Propargylglucosamine-tetraacetylated | |

| CAS Number | 1361993-37-4 |

Mechanism of Action: Metabolic Labeling and Bioorthogonal Ligation

The utility of this compound lies in its ability to be metabolically incorporated into cellular glycans, thereby introducing a chemical reporter that can be selectively detected. This process involves several key steps:

-

Cellular Uptake and Deacetylation: The acetyl groups of this compound render it lipophilic, facilitating its passive diffusion across the cell membrane. Once inside the cell, cytosolic esterases remove the acetyl groups, yielding N-alkynylglucosamine (GlcNAlk).

-

Metabolic Incorporation: GlcNAlk is recognized by the cellular machinery of the hexosamine biosynthetic pathway (HBP) as an analog of the natural sugar, N-acetylglucosamine (GlcNAc). It is subsequently converted to UDP-GlcNAlk.

-

Glycosylation: The activated UDP-GlcNAlk serves as a substrate for O-GlcNAc transferase (OGT), the enzyme responsible for adding O-GlcNAc modifications to serine and threonine residues of nuclear and cytoplasmic proteins. This results in the incorporation of the alkyne-tagged sugar into cellular proteins.

-

Bioorthogonal Ligation (Click Chemistry): The terminal alkyne group on the incorporated GlcNAlk serves as a handle for a highly specific and efficient bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction allows for the covalent attachment of a variety of probes, such as fluorophores or biotin, that contain a complementary azide group. This enables the visualization and enrichment of O-GlcNAc-modified proteins.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the metabolic labeling process and the subsequent detection of O-GlcNAc modified proteins using this compound.

Caption: Metabolic incorporation of this compound.

Caption: Detection via Click Chemistry.

Data on Labeling Efficiency

The choice of metabolic reporter can significantly impact the efficiency of labeling. While both this compound (alkyne) and its counterpart Ac4GlcNAz (azide) are used to study O-GlcNAcylation, their metabolic fates and labeling efficiencies can differ. Studies have shown that Ac4GalNAz, an azido-galactose derivative, can lead to more robust labeling of O-GlcNAcylated proteins than Ac4GlcNAz. This is attributed to a metabolic bottleneck at the UDP-GlcNAc pyrophosphorylase step in the GlcNAc salvage pathway, which is less of a hindrance for the galactose analog. While direct quantitative comparisons between this compound and Ac4GlcNAz are context-dependent (cell type, incubation time, etc.), the choice of reporter should be carefully considered based on the experimental goals.

Table 2: Qualitative Comparison of Metabolic Reporters for O-GlcNAcylation

| Reporter | Bioorthogonal Handle | Relative Labeling Efficiency for O-GlcNAc | Key Considerations |

| This compound | Alkyne | Good | Can offer higher specificity for O-GlcNAc over some other glycans compared to Ac4GlcNAz due to reduced epimerization. Requires a copper catalyst for CuAAC, which can be cytotoxic. |

| Ac4GlcNAz | Azide | Variable | Labeling efficiency can be limited by the UDP-GlcNAc pyrophosphorylase step. |

| Ac4GalNAz | Azide | High | Can result in more robust labeling of O-GlcNAcylated proteins due to efficient conversion to UDP-GlcNAz. |

Experimental Protocols

Metabolic Labeling of Cultured Cells with this compound

-

Cell Culture: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of labeling.

-

Preparation of this compound Stock Solution: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-50 mM).

-

Labeling: Add the this compound stock solution directly to the cell culture medium to achieve the desired final concentration (typically 25-100 µM). The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition. A typical incubation period is 24-72 hours.

-

Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess labeling reagent. Cells can then be lysed for downstream applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection

This protocol is for the detection of alkyne-labeled proteins in a cell lysate.

Reagents:

-

Tris-HCl buffer (pH 8.0)

-

Azide probe (e.g., biotin-azide or a fluorescent azide)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

Procedure:

-

Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, sequentially add the following reagents. It is crucial to add the reagents in the specified order to ensure the reduction of Cu(II) to Cu(I) immediately before the reaction.

-

Cell lysate containing this compound-labeled proteins.

-

Azide probe.

-

TCEP solution.

-

TBTA solution.

-

CuSO4 solution.

-

-

Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

-

Downstream Analysis: Following the click reaction, the labeled proteins can be visualized by in-gel fluorescence, enriched using streptavidin beads (for biotin-labeled proteins), and analyzed by Western blotting or mass spectrometry.

Conclusion

This compound is an invaluable tool for the investigation of O-GlcNAc glycosylation. Its ability to be metabolically incorporated into cellular proteins and subsequently detected via highly specific click chemistry reactions allows for the visualization and identification of O-GlcNAc-modified proteins. Understanding its mechanism of action, optimizing experimental protocols, and carefully considering the choice of metabolic reporter are crucial for obtaining robust and reliable data in glycosylation research. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of this critical post-translational modification.

References

An In-depth Technical Guide to the Mechanism of Action of Ac4GlcNAlk in Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic labeling with Ac4GlcNAlk (N-alkynylacetylglucosamine tetraacetate) has emerged as a powerful technique for the study of protein glycosylation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its cellular uptake, metabolic activation, and incorporation into glycans. Furthermore, it outlines detailed experimental protocols for its application and presents quantitative data to inform experimental design. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing or looking to employ this innovative technology.

Introduction to Metabolic Glycoengineering with this compound

Metabolic glycoengineering is a technique that enables the visualization and study of glycans in living systems.[1] It involves the introduction of chemically modified monosaccharide analogs, such as this compound, into cellular metabolic pathways, leading to their incorporation into glycoconjugates.[1] this compound is a cell-permeable analog of N-acetylglucosamine (GlcNAc) that bears a bioorthogonal alkyne group. The tetra-acetylated form enhances its membrane permeability, and once inside the cell, the acetyl groups are removed by cytosolic esterases.[2] The resulting GlcNAlk enters the hexosamine salvage pathway, where it is converted to UDP-GlcNAlk. This nucleotide sugar donor is then utilized by glycosyltransferases to incorporate the alkyne-tagged GlcNAc into various glycans, including N-linked and O-GlcNAc modified proteins.[2] The incorporated alkyne serves as a chemical handle for subsequent bioorthogonal ligation, most commonly via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[3] This allows for the attachment of various reporter molecules, such as fluorophores or affinity tags, enabling the detection, visualization, and enrichment of labeled glycoproteins.

The Core Mechanism of Action

The mechanism of this compound action can be dissected into three key stages: cellular uptake and deacetylation, metabolic activation through the hexosamine salvage pathway, and incorporation into glycans, followed by bioorthogonal detection.

Cellular Uptake and Deacetylation

The peracetylated nature of this compound renders it lipophilic, facilitating its passive diffusion across the cell membrane into the cytoplasm. Once inside the cell, non-specific cytosolic esterases efficiently remove the four acetyl groups, liberating N-alkynylacetylglucosamine (GlcNAlk). This deacetylation step is crucial as it "unmasks" the monosaccharide, making it available for subsequent enzymatic processing.

Metabolic Activation via the Hexosamine Salvage Pathway

The de-acetylated GlcNAlk is recognized as a substrate by the enzymes of the hexosamine salvage pathway. This metabolic route converts GlcNAlk into a high-energy nucleotide sugar donor, UDP-GlcNAlk, through a series of enzymatic reactions:

-

Phosphorylation: GlcNAc kinase (NAGK) phosphorylates GlcNAlk at the 6-hydroxyl position to produce GlcNAlk-6-phosphate (GlcNAlk-6-P).

-

Isomerization: Phosphoglucomutase-like protein (AGM1) then isomerizes GlcNAlk-6-P to GlcNAlk-1-phosphate (GlcNAlk-1-P).

-

UDP-Sugar Formation: Finally, UDP-GlcNAc pyrophosphorylase (AGX1/2) catalyzes the reaction of GlcNAlk-1-P with UTP (uridine triphosphate) to form UDP-GlcNAlk.

It has been observed that the pyrophosphorylase step, catalyzed by AGX1/2, can be a rate-limiting step in the biosynthesis of UDP-GlcNAlk, impacting the overall labeling efficiency.

Incorporation into Glycans and Bioorthogonal Detection

UDP-GlcNAlk serves as an unnatural sugar donor for various glycosyltransferases. These enzymes transfer the GlcNAlk moiety to the hydroxyl groups of serine and threonine residues of nuclear and cytoplasmic proteins (O-GlcNAcylation) or incorporate it into the growing glycan chains of proteins within the endoplasmic reticulum and Golgi apparatus (N-glycosylation).

The alkyne handle incorporated into these glycans is bioorthogonal, meaning it does not react with endogenous functional groups within the cell. This allows for its specific and efficient reaction with an azide-containing probe via CuAAC. This "click chemistry" reaction forms a stable triazole linkage, covalently attaching a reporter molecule (e.g., a fluorophore for imaging or biotin for affinity purification) to the labeled glycoprotein.

Signaling Pathways and Experimental Workflows

The metabolic pathway of this compound and the subsequent experimental workflow for labeling and detection can be visualized as follows:

References

The Advent and Application of N-4-pentynoyl-glucosamine-tetraacylated: A Technical Guide for Advanced Glycobiology Research

For Immediate Release

This technical guide provides an in-depth overview of N-4-pentynoyl-glucosamine-tetraacylated (Ac4GlcNAl), a pivotal chemical tool for the advanced study of glycosylation. Tailored for researchers, scientists, and drug development professionals, this document details the synthesis, experimental applications, and data interpretation associated with this unnatural monosaccharide.

Introduction

N-4-pentynoyl-glucosamine-tetraacylated is a synthetic, cell-permeable derivative of glucosamine.[1] It is distinguished by a terminal alkyne group on its N-acyl side chain and per-O-acetylation of the sugar backbone.[1][2] These modifications facilitate its metabolic incorporation into glycoproteins and subsequent bioorthogonal ligation, making it an invaluable probe for visualizing, identifying, and quantifying glycoconjugates in living systems.[1] The acetyl groups enhance its solubility and cell permeability, allowing it to enter cellular metabolic pathways.[2] Once inside the cell, it is processed by the hexosamine biosynthetic pathway and incorporated into various glycans in place of its natural counterpart, N-acetylglucosamine (GlcNAc). The exposed alkyne handle serves as a reactive partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of reporter molecules such as fluorophores or biotin.

Synthesis of N-4-pentynoyl-glucosamine-tetraacylated

The synthesis of N-4-pentynoyl-glucosamine-tetraacylated is a multi-step process that begins with commercially available glucosamine hydrochloride. A generalizable two-step procedure involves the N-acylation of the amino group followed by the O-acetylation of the hydroxyl groups.

Experimental Protocol: Synthesis

Step 1: N-acylation of Glucosamine

-

D-glucosamine hydrochloride is dissolved in a suitable solvent such as methanol.

-

An equimolar amount of a base (e.g., triethylamine or sodium methoxide) is added to neutralize the hydrochloride and free the amino group.

-

4-pentynoic acid, activated as an acyl chloride or with a coupling agent (e.g., DCC/NHS), is added to the solution.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

The resulting N-4-pentynoyl-glucosamine is purified by crystallization or column chromatography.

Step 2: O-acetylation

-

The purified N-4-pentynoyl-glucosamine is suspended in a mixture of acetic anhydride and a catalyst, such as pyridine or sodium acetate.

-

The reaction mixture is stirred, typically at room temperature, until all hydroxyl groups are acetylated.

-

The reaction is quenched, and the product is extracted and purified, often by silica gel chromatography, to yield N-4-pentynoyl-glucosamine-tetraacylated as a solid.

Figure 1. Synthesis workflow for N-4-pentynoyl-glucosamine-tetraacylated.

Metabolic Labeling and Detection of Glycoproteins

Ac4GlcNAl is a powerful tool for metabolic glycoengineering. The following protocol outlines a general procedure for labeling and detecting glycoproteins in cultured cells.

Experimental Protocol: Metabolic Labeling and CuAAC Detection

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of Ac4GlcNAl in a suitable solvent like DMSO.

-

Dilute the stock solution in a complete culture medium to a final concentration (typically 25-100 µM, optimization is recommended to avoid cytotoxicity).

-

Replace the existing medium with the Ac4GlcNAl-containing medium and incubate for 24-72 hours to allow for metabolic incorporation.

-

-

Cell Lysis:

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

-

Clarify the lysate by centrifugation to pellet cellular debris.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

To the protein lysate, add the azide-functionalized reporter molecule (e.g., an azide-fluorophore or azide-biotin).

-

Add the copper(I) catalyst, which can be generated in situ from a CuSO4 solution and a reducing agent like sodium ascorbate, along with a copper-chelating ligand (e.g., TBTA).

-

Incubate the reaction mixture to allow for the click reaction to proceed.

-

-

Analysis:

-

If a fluorescent reporter was used, the labeled proteins can be visualized directly by in-gel fluorescence scanning after SDS-PAGE.

-

If a biotin reporter was used, the labeled proteins can be detected by western blot using streptavidin-HRP or enriched using streptavidin-coated beads for subsequent proteomic analysis by mass spectrometry.

-

Figure 2. Experimental workflow for metabolic labeling and detection.

Quantitative Data Presentation

The incorporation of Ac4GlcNAl can be quantified using various analytical techniques, primarily mass spectrometry-based proteomics. This allows for the relative or absolute quantification of glycosylation changes under different experimental conditions.

| Parameter | Method | Typical Range/Value | Reference |

| Optimal Concentration for Labeling | Cell Viability Assay (e.g., MTT) | 25-100 µM | [General Knowledge] |

| Labeling Efficiency | LC-MS/MS | >90% for some cell lines | |

| Limit of Detection (Glucosamine in plasma) | LC-MS/MS | 12 ng/mL | |

| Limit of Quantitation (Glucosamine in plasma) | LC-MS/MS | 50-5000 ng/mL | |

| Recovery from Biological Matrix | Spiking Experiments | >89% |

Note: The values in this table are illustrative and can vary significantly depending on the cell type, experimental conditions, and analytical instrumentation.

Application in Signaling Pathway Research

Metabolic glycoengineering with Ac4GlcNAl is a powerful strategy to investigate the role of glycosylation in cellular signaling. For instance, O-GlcNAcylation, a dynamic post-translational modification, is known to modulate signaling pathways such as the Akt/mTOR pathway, which is crucial for cell growth and proliferation. By using Ac4GlcNAl, researchers can identify and quantify O-GlcNAc modified proteins within this pathway and elucidate how changes in their glycosylation status affect downstream signaling events.

Figure 3. The role of O-GlcNAcylation in the Akt/mTOR signaling pathway.

Conclusion

N-4-pentynoyl-glucosamine-tetraacylated has emerged as a cornerstone of chemical glycobiology. Its ability to be metabolically incorporated into cellular glycans and subsequently tagged via bioorthogonal chemistry provides an unparalleled window into the dynamic world of glycosylation. The protocols and data presented in this guide offer a framework for researchers to harness the power of this chemical reporter to unravel the complex roles of glycoproteins in health and disease.

References

A-Technical-Guide-to-Metabolic-Glycoengineering-with-Ac4GlcNAlk

A Technical Guide to Metabolic Glycoengineering with N-acetyl-D-glucosamine (Alkynyl), Tetraacetylated (Ac4GlcNAlk)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Glycoengineering

Metabolic glycoengineering (MGE) is a powerful chemical biology technique used to study, visualize, and manipulate glycans in living cells and organisms.[1] This method involves introducing chemically modified monosaccharide analogs, known as metabolic chemical reporters, into cellular metabolic pathways.[2] These analogs are processed by the cell's own enzymatic machinery and incorporated into glycoproteins, glycolipids, and other glycoconjugates.[1] The key feature of these sugar analogs is a bioorthogonal chemical handle, such as an azide or an alkyne group, which does not interfere with the native biological processes.[1][3] This handle allows for a subsequent, highly specific chemical reaction, known as a bioorthogonal ligation (e.g., click chemistry), to attach probes for visualization, enrichment, or therapeutic targeting.

This compound, or tetraacetylated N-alkynylglucosamine, is one such metabolic reporter. The tetraacetylated form increases its hydrophobicity, allowing it to passively diffuse across the cell membrane. Once inside the cell, cytosolic esterases remove the acetyl groups, releasing the modified monosaccharide to be metabolized.

The Principle of this compound in Metabolic Glycoengineering

The core principle of MGE with this compound lies in its metabolic incorporation into glycans via the hexosamine salvage pathway. This process allows for the introduction of a terminal alkyne group into the cellular glycome, which can then be targeted with azide-containing probes.

Mechanism of Action and Metabolic Pathway

Once this compound enters the cell and is deacetylated to GlcNAlk, it is processed through the N-acetylglucosamine (GlcNAc) salvage pathway. The key steps are as follows:

-

Phosphorylation: GlcNAlk is phosphorylated by N-acetylglucosamine kinase (NAGK).

-

Conversion: The resulting GlcNAlk-phosphate is then converted by a mutase (AGM) and a pyrophosphorylase (AGX1/2) into UDP-GlcNAlk.

-

Glycosyltransferase Activity: This activated UDP-sugar analog is then used as a substrate by various glycosyltransferases (GTs) and incorporated into growing glycan chains on proteins and lipids.

-

Epimerization: In some cases, UDP-GlcNAlk can be interconverted to UDP-GalNAlk by the UDP-GalNAc/GlcNAc 4′-epimerase (GALE), which can lead to broader labeling of different glycan types.

A significant finding is that the pyrophosphorylase AGX1 can be a metabolic bottleneck in this pathway, limiting the efficiency of UDP-GlcNAlk biosynthesis. Overexpression of an engineered mutant of AGX1 (mut-AGX1) has been shown to dramatically increase the biosynthesis of UDP-GlcNAlk, leading to a substantial increase in cell surface labeling.

Below is a diagram illustrating the metabolic pathway of this compound.

Caption: Metabolic pathway of this compound from cellular uptake to incorporation into glycoproteins.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in metabolic glycoengineering. Below are representative protocols for cell labeling and detection.

General Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells of choice in appropriate culture vessels and medium. Allow cells to adhere and reach approximately 70-80% confluency.

-

Preparation of this compound Stock Solution: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-50 mM).

-

Metabolic Labeling: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (typically 25-50 µM). Replace the existing medium with the this compound-containing medium.

-

Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time can vary depending on the cell line and should be determined empirically.

Detection of Labeled Glycans via Click Chemistry

Following metabolic labeling, the incorporated alkyne groups can be detected using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry".

Materials:

-

Azide-functionalized probe (e.g., azide-fluorophore, azide-biotin)

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

Wash buffers (e.g., PBS)

Protocol for Live Cell Imaging:

-

Wash: Gently wash the cells three times with cold PBS.

-

Prepare Click Reaction Cocktail: Prepare the click reaction cocktail fresh. For a 1 mL reaction, mix the components in the following order:

-

PBS (to 1 mL)

-

Azide-probe (e.g., 5 µM final concentration)

-

CuSO4 (e.g., 50 µM final concentration)

-

TBTA (e.g., 100 µM final concentration)

-

Sodium ascorbate (e.g., 500 µM final concentration)

-

-

Ligation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Wash: Wash the cells three times with PBS.

-

Imaging: The cells are now ready for visualization by fluorescence microscopy.

Quantitative Data Summary

The efficiency of metabolic labeling with this compound can be influenced by several factors, including cell type, concentration, and the expression level of key enzymes. The following tables summarize quantitative data from published studies.

| Cell Line | This compound Concentration (µM) | Incubation Time | Labeling Efficiency/Observation | Reference |

| K-562 | 50 | Not Specified | Weak labeling without mut-AGX1 overexpression. | |

| K-562 (mut-AGX1 transfected) | 50 | Not Specified | Significantly increased cell surface labeling. | |

| 4T1 (mut-AGX1 transfected) | 25 | Not Specified | Enhanced cell surface labeling observed by fluorescence microscopy. | |

| NIH3T3 | 200 | Not Specified | Detectable UDP-sugar formation. |

| Condition | Fold Increase in Labeling | Observation | Reference |

| Overexpression of mut-AGX1 | Up to 100-fold | Bypasses the AGX1 metabolic bottleneck, boosting nucleotide-sugar biosynthesis. |

Applications in Research and Drug Development

Metabolic glycoengineering with this compound has a wide range of applications in both basic research and the development of new therapeutics.

-

Glycan Profiling and Imaging: Visualization of glycans in their native environment to study their distribution and dynamics.

-

Biomarker Discovery: Enrichment and identification of glycoproteins that are differentially expressed in disease states, such as cancer.

-

Drug Discovery and Development:

-

Target Identification: Identifying glycosylated proteins that are involved in disease pathogenesis.

-

Drug Delivery: Engineering cell surfaces for targeted drug delivery.

-

-

Cell Tracking: Labeling cells to monitor their fate and migration in vivo.

Experimental Workflow and Logic

The overall workflow for a typical metabolic glycoengineering experiment with this compound involves several key stages, from initial cell treatment to final data analysis.

Caption: A generalized experimental workflow for metabolic glycoengineering using this compound.

Conclusion

Metabolic glycoengineering with this compound is a versatile and powerful tool for the study of glycosylation. By hijacking the cell's natural metabolic pathways, researchers can introduce bioorthogonal handles into glycans, enabling a wide array of downstream applications. Understanding the underlying principles, optimizing experimental protocols, and being aware of potential metabolic bottlenecks are key to the successful implementation of this technique in research and drug development. The ability to enhance labeling efficiency through metabolic engineering, such as the overexpression of mut-AGX1, further expands the utility of this compound for probing the complex world of the glycome.

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bioorthogonal Chemistry Using Ac4GlcNAlk

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ac4GlcNAlk (tetraacetylated N-alkynyl-D-glucosamine), a pivotal chemical tool in the field of bioorthogonal chemistry. It details the underlying principles, experimental protocols, and applications of this compound for the metabolic labeling and subsequent visualization and identification of glycoproteins.

Introduction to this compound and Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] These reactions typically involve pairs of functional groups that are mutually reactive but inert to the biological environment. A key strategy in this field is metabolic glycoengineering, where a cell is supplied with a modified sugar that is incorporated into its glycans. This modified sugar carries a "chemical handle" that can be selectively targeted by a bioorthogonal reaction.

This compound, or N-4-pentynoyl-glucosamine-tetraacylated, is a widely used metabolic chemical reporter.[3] It is a cell-permeable analog of N-acetylglucosamine (GlcNAc) that contains a terminal alkyne group as a bioorthogonal handle. This alkyne group allows for a highly specific "click chemistry" reaction with an azide-containing probe, most commonly through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This powerful technique enables the visualization, enrichment, and identification of O-GlcNAc modified proteins and other glycoconjugates.

Mechanism of Action: From Cellular Uptake to Bioorthogonal Ligation

The utility of this compound lies in its ability to hijack the cell's natural metabolic pathways. The process can be broken down into several key steps:

-

Cellular Uptake and Deacetylation: The peracetylated form of this compound is lipophilic, which allows it to readily diffuse across the cell membrane into the cytosol. Once inside, cellular esterases remove the acetyl groups, yielding N-alkynylglucosamine (GlcNAlk).

-

Metabolic Incorporation: GlcNAlk enters the hexosamine biosynthetic pathway (HBP), where it is processed by a series of enzymes. It is ultimately converted to the activated sugar donor, UDP-GlcNAlk.

-

Glycosyltransferase-Mediated Installation: Glycosyltransferases, the enzymes responsible for building glycan chains, recognize UDP-GlcNAlk as a substrate and incorporate it into various glycoconjugates, including O-GlcNAcylated proteins.

-

Bioorthogonal Ligation (Click Chemistry): The alkyne handle, now displayed on cellular glycans, can be covalently modified with an azide-containing probe. This is typically achieved through CuAAC, a highly efficient and specific reaction. The probe can be a fluorophore for imaging, a biotin tag for enrichment and proteomic analysis, or another molecule of interest.

Quantitative Data on Labeling Efficiency

The efficiency of metabolic labeling with this compound can be influenced by several factors, including cell type, incubation time, and the expression levels of enzymes in the hexosamine biosynthetic pathway. A significant breakthrough in enhancing labeling efficiency was the discovery that co-expression of a mutant form of the pyrophosphorylase AGX1 can boost bioorthogonal cell surface labeling by up to two orders of magnitude. This is because the wild-type AGX1 can be a bottleneck in the conversion of GlcNAlk-1-phosphate to UDP-GlcNAlk.

| Metabolic Reporter | Condition | Relative Labeling Efficiency | Primary Glycan Targets | Reference |

| This compound | Standard | Moderate | O-GlcNAc, N-glycans | |

| This compound | + Mutant AGX1 | High (up to 100-fold increase) | O-GlcNAc, N-glycans | |

| Ac4GlcNAz | Standard | Low to Moderate | O-GlcNAc, N-glycans | |

| Ac4GalNAz | Standard | High | Mucin-type O-glycans, O-GlcNAc |

Table 1: Comparative summary of metabolic labeling efficiencies.

Experimental Protocols

Protocol for Metabolic Labeling of Cultured Cells with this compound

This protocol provides a general procedure for labeling glycoproteins in cultured mammalian cells. Optimization of concentration and incubation time may be required for different cell lines.

Materials:

-

This compound

-

Sterile DMSO

-

Complete cell culture medium

-

Cell culture plates or flasks

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution. Store at -20°C.

-

Cell Seeding: Seed cells in the appropriate culture vessel and allow them to reach the desired confluency (e.g., 60-80%).

-

Metabolic Labeling:

-

Dilute the this compound stock solution into pre-warmed complete culture medium to the desired final concentration (typically 25-75 µM).

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Culture the cells for 24-72 hours to allow for metabolic incorporation.

-

-

Cell Harvesting: After incubation, wash the cells with PBS and harvest them by trypsinization or scraping for downstream applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol describes the "click" reaction to label the alkyne-modified glycoproteins in cell lysates with an azide-functionalized probe.

Materials:

-

Cell lysate from this compound-labeled cells in a suitable lysis buffer

-

Azide-probe (e.g., Azide-Fluor 488, Biotin-Azide)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

PBS

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

50 µL of cell lysate (1-5 mg/mL)

-

100 µL of PBS

-

4 µL of azide-probe (final concentration ~20 µM, can be optimized)

-

-

Add Click Reaction Components:

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO4 solution and vortex briefly.

-

Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex briefly.

-

-

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

Downstream Processing: The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE with in-gel fluorescence scanning or enrichment of biotinylated proteins using streptavidin beads for mass spectrometry-based proteomics.

Visualization of Experimental and Analytical Workflows

References

Ac4GlcNAlk as a Chemical Reporter for Glycan Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-pentanoyl-D-glucosamine tetraacetate (Ac4GlcNAlk), a chemical reporter for the metabolic labeling and analysis of N-acetylglucosamine (GlcNAc)-containing glycans. We will delve into the core principles of its application, present quantitative data for experimental design, provide detailed protocols for its use, and visualize key pathways and workflows.

Introduction to this compound and Metabolic Glycoengineering

Metabolic glycoengineering (MGE) is a powerful technique that enables the study of glycans in their native cellular environment.[1] This is achieved by introducing synthetic monosaccharide analogs, modified with a bioorthogonal chemical reporter, into cellular metabolic pathways.[1] These unnatural sugars are processed by the cell's own machinery and incorporated into newly synthesized glycoconjugates.[1] The chemical reporter, a functional group not naturally found in biological systems, can then be selectively reacted with a probe for visualization or enrichment.[2][3]

This compound is a peracetylated derivative of N-acetylglucosamine (GlcNAc) containing a terminal alkyne group. This alkyne serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the covalent attachment of various probes, such as fluorophores or affinity tags (e.g., biotin), to glycans that have incorporated the GlcNAlk moiety.

The Metabolic Pathway of this compound

Upon entering the cell, the hydrophobic acetyl groups of this compound facilitate its passage across the cell membrane. Inside the cytosol, non-specific esterases remove the acetyl groups, yielding GlcNAlk. This modified sugar then enters the hexosamine salvage pathway.

The key enzymatic steps involved in the activation of GlcNAlk are:

-

Phosphorylation: N-acetylglucosamine kinase (NAGK) phosphorylates GlcNAlk to GlcNAlk-6-phosphate.

-

Isomerization: Phosphoglucomutase (PGM) converts GlcNAlk-6-phosphate to GlcNAlk-1-phosphate.

-

UDP-sugar formation: UDP-GlcNAc pyrophosphorylase (UAP1/AGX1) catalyzes the reaction of GlcNAlk-1-phosphate with UTP to form the activated sugar donor, UDP-GlcNAlk.

UDP-GlcNAlk is then utilized by various glycosyltransferases as a substrate to incorporate the GlcNAlk reporter into different types of glycans, including N-glycans and O-GlcNAc modifications on intracellular proteins.

It has been demonstrated that UDP-GlcNAlk is not significantly epimerized to UDP-GalNAlk by the UDP-galactose 4'-epimerase (GALE), making it a relatively specific probe for GlcNAc-containing glycans.

Metabolic activation pathway of this compound.

Overcoming Metabolic Bottlenecks for Enhanced Labeling

A significant challenge in the use of this compound is its relatively weak incorporation into glycans compared to some azide-containing reporters like Ac4GalNAz. Research has identified the UDP-sugar pyrophosphorylase, AGX1, as a metabolic bottleneck in the conversion of GlcNAlk-1-phosphate to UDP-GlcNAlk.

To address this limitation, an engineered, mutant version of AGX1 (mut-AGX1) has been developed. Overexpression of mut-AGX1 in cells dramatically enhances the biosynthesis of UDP-GlcNAlk, leading to a significant increase in the incorporation of the chemical reporter into cell surface glycans, by up to two orders of magnitude.

Quantitative Data for Experimental Design

The efficiency of this compound labeling can be influenced by several factors, including cell type, concentration, incubation time, and the expression of engineered enzymes. The following tables summarize key quantitative data from published studies to aid in the design of experiments.

Table 1: Comparison of Cell Surface Labeling with and without Engineered AGX1

| Cell Line | Reporter (Concentration) | AGX1 Expression | Relative Labeling Efficiency | Reference |

| K-562 | 50 μM this compound | Wild-Type AGX1 | Low | |

| K-562 | 50 μM this compound | Mutant AGX1 | High (up to 100-fold increase) | |

| 4T1 | 25 μM Ac4GalNAlk | Non-transfected | Low | |

| 4T1 | 25 μM Ac4GalNAlk | Mutant AGX1 | High |

Table 2: Recommended Concentrations for Metabolic Labeling

| Reporter | Cell Line | Recommended Concentration Range | Notes | Reference |

| This compound | Various mammalian cells | 25-50 μM | Higher concentrations may be required in the absence of mut-AGX1. | |

| Ac4ManNAz | Various mammalian cells | 10-50 μM | Higher concentrations (>50 μM) can impact cell proliferation and physiology. | |

| Ac4GalNAz | Various mammalian cells | 10-50 μM | Generally shows high labeling efficiency. |

Table 3: Comparison of Labeling Efficiency with Other Reporters

| Reporter | Relative Labeling Efficiency (General Observation) | Primary Glycan Targets | Reference |

| This compound | Moderate (significantly enhanced with mut-AGX1) | GlcNAc-containing glycans (N-glycans, O-GlcNAc) | |

| Ac4GalNAz | High | GalNAc and GlcNAc-containing glycans (due to epimerization) | |

| Ac4ManNAz | High | Sialic acid-containing glycans |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile DMSO (e.g., 50 mM). Dilute the stock solution into complete cell culture medium to the desired final concentration (e.g., 25-50 μM).

-

Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Labeling: Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and the turnover rate of the glycoproteins of interest.

Cell Lysis and Protein Quantification

-

Harvesting: Wash the cells twice with ice-cold PBS.

-

Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling proteins in cell lysates. For in situ labeling of cells, specialized reagents and protocols are required to minimize cytotoxicity.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in order:

-

Cell lysate (containing 20-50 µg of protein)

-

Azide-functionalized probe (e.g., Azide-PEG4-Biotin or a fluorescent azide) to a final concentration of 100 µM.

-

Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

-

Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.

-

-

Incubation: Vortex the mixture and incubate at room temperature for 1-2 hours.

-

Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess reagents. Add four volumes of ice-cold acetone, incubate at -20°C for 30 minutes, and then centrifuge at 14,000 x g for 10 minutes. Discard the supernatant and air-dry the pellet. Resuspend the pellet in an appropriate buffer (e.g., 1x Laemmli buffer for SDS-PAGE).

Analysis of Labeled Glycoproteins

The method of analysis will depend on the probe used in the CuAAC reaction.

-

In-gel Fluorescence: If a fluorescent azide was used, the labeled proteins can be visualized directly after separation by SDS-PAGE using a fluorescence gel scanner.

-

Western Blotting: If a biotinylated azide was used, the labeled proteins can be detected by Western blotting using a streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescent streptavidin conjugate.

References

The Alkyne Tag in Glycobiology: A Technical Guide to Ac4GlcNAlk Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of glycobiology, understanding the dynamic landscape of protein glycosylation is paramount to unraveling complex cellular processes in both health and disease. Metabolic oligosaccharide engineering (MOE) has emerged as a powerful tool for the non-invasive study of glycans in their native environment. This technical guide focuses on a key player in MOE: N-pent-4-ynoyl-D-glucosamine, tetraacetylated (Ac4GlcNAlk) . This peracetylated and cell-permeable analog of N-acetylglucosamine (GlcNAc) is equipped with a terminal alkyne group, a versatile chemical handle for bioorthogonal reactions.[1][2]

Once introduced to living cells, this compound is processed by the cellular machinery, entering the hexosamine biosynthetic pathway and ultimately being incorporated into various glycoconjugates, including N-linked glycans and the dynamic O-GlcNAc modification of intracellular proteins.[1][2] The embedded alkyne moiety then allows for covalent ligation to a variety of azide-functionalized probes via the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This enables a wide array of applications, from the visualization of glycan trafficking to the proteomic identification of glycosylated proteins.

This guide provides an in-depth overview of the core applications of this compound, detailed experimental protocols, and a summary of key quantitative data to empower researchers in their quest to decipher the glycome.

Core Applications of this compound

The unique properties of this compound have positioned it as a valuable tool for several key applications in glycobiology research:

-

Metabolic Labeling of Glycans: this compound serves as a metabolic chemical reporter (MCR) to introduce an alkyne handle into cellular glycans. Its peracetylated form ensures cell permeability, and once inside, cellular esterases remove the acetyl groups, allowing the free GlcNAlk to enter the hexosamine biosynthetic pathway. This leads to the formation of UDP-GlcNAlk, the donor substrate for glycosyltransferases that incorporate the modified sugar into glycoproteins.

-

Glycoproteomic Profiling: A primary application of this compound is in the identification and characterization of glycoproteins, particularly those modified with O-GlcNAc. Following metabolic labeling, the alkyne-tagged glycoproteins can be conjugated to an azide-biotin probe. This allows for the selective enrichment of the labeled proteins from complex cell lysates using streptavidin affinity chromatography, followed by identification and site-mapping using mass spectrometry. Studies suggest that this compound may offer higher specificity for O-GlcNAc compared to its azide-containing counterpart, Ac4GlcNAz, due to a lower rate of epimerization to the corresponding GalNAc analog.

-

Glycan Imaging: The ability to attach fluorescent probes to this compound-labeled glycans enables the visualization of their subcellular localization and trafficking. Techniques such as fluorescence microscopy and flow cytometry can be employed to study the distribution of specific glycan populations on the cell surface or within intracellular compartments. This has been instrumental in studying the dynamics of the glycocalyx in living cells.

-

Enhanced Labeling Efficiency through Metabolic Engineering: A significant advancement in the use of this compound involves overcoming metabolic bottlenecks to improve labeling efficiency. Research has shown that the pyrophosphorylase AGX1 can be a rate-limiting step in the conversion of GlcNAlk-1-phosphate to UDP-GlcNAlk. By introducing an engineered, mutant version of AGX1 (mut-AGX1), the biosynthesis of UDP-GlcNAlk is significantly boosted, leading to a dramatic increase—by up to two orders of magnitude—in the level of bioorthogonal cell surface labeling.

Quantitative Data Summary

The efficiency of metabolic labeling with this compound can be influenced by various factors, including cell type and the expression levels of key metabolic enzymes. The following tables summarize key quantitative findings from the literature.

| Parameter | Cell Line | Fold Increase in Labeling (mut-AGX1 vs. WT-AGX1) | Reference |

| Cell Surface Labeling | K-562 | Up to 100-fold | ,,,,,, |

| Metabolic Reporter | Cell Line | Relative Labeling Efficiency | Reference |

| This compound | NIH3T3 | Robust labeling with improved signal-to-noise compared to GlcNAz | ,, |

| Ac4ManNAl (for sialic acids) | LNCaP | 78% of sialic acids labeled | |

| Ac4ManNAz (for sialic acids) | LNCaP | 51% of sialic acids labeled |

Key Experimental Protocols

The following are detailed methodologies for the core applications of this compound.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Objective: To incorporate the alkyne handle into cellular glycoproteins.

Materials:

-

This compound (stock solution in DMSO)

-

Cell culture medium appropriate for the cell line

-

Cultured cells (e.g., HeLa, HEK293, K-562)

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. A typical starting concentration is 50-100 µM. Dilute the this compound stock solution directly into the medium. Prepare a vehicle control medium containing an equivalent volume of DMSO.

-

Metabolic Labeling: Remove the existing medium from the cultured cells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line and experimental goal.

-

Cell Harvesting: After incubation, harvest the cells for downstream applications. For adherent cells, wash with PBS and detach using a suitable method (e.g., trypsinization, cell scraping). For suspension cells, pellet by centrifugation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

Objective: To conjugate an azide-functionalized probe (e.g., fluorescent dye, biotin) to the alkyne-labeled glycoproteins in cell lysates.

Materials:

-

Metabolically labeled cell pellet

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-functionalized probe (e.g., Azide-Fluor 488, Azido-Biotin)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand stock solution

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

PBS

Procedure:

-

Cell Lysis: Resuspend the harvested cell pellet in lysis buffer and incubate on ice for 30 minutes. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Determine the protein concentration of the supernatant.

-

Prepare Click Reaction Master Mix: In a microfuge tube, prepare a master mix containing the azide probe, CuSO4, and the ligand. The final concentrations will need to be optimized, but a starting point is:

-

Azide probe: 25-100 µM

-

CuSO4: 1 mM

-

Ligand (e.g., THPTA): 5 mM

-

-

Click Reaction: a. To a defined amount of protein lysate (e.g., 50 µL of 1-5 mg/mL), add the click reaction master mix. b. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. c. Vortex briefly to mix. d. Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent probe.

-

Downstream Analysis: The click-labeled proteins in the lysate are now ready for downstream analysis, such as in-gel fluorescence scanning, western blotting, or enrichment of biotinylated proteins.

Protocol 3: In-Gel Fluorescence Analysis of Labeled Glycoproteins

Objective: To visualize the metabolically labeled glycoproteins by SDS-PAGE.

Materials:

-

Click-labeled cell lysate (from Protocol 2)

-

SDS-PAGE loading buffer

-

Polyacrylamide gels

-

SDS-PAGE running buffer

-

Fluorescence gel scanner

Procedure:

-

Sample Preparation: Add SDS-PAGE loading buffer to the click-labeled lysate, and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

In-Gel Fluorescence Scanning: After electrophoresis, place the gel directly into a fluorescence gel scanner. Scan the gel using the appropriate excitation and emission wavelengths for the fluorescent probe used in the click reaction.

-

Coomassie Staining: After scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile as a loading control.

Visualizing the Workflow and Metabolic Pathway

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of this compound and the general experimental workflow.

Conclusion

This compound has proven to be a robust and versatile tool in the field of chemical glycobiology. Its ability to be metabolically incorporated into glycans and subsequently detected with high specificity through click chemistry provides researchers with a powerful platform to investigate the roles of glycosylation in a multitude of biological systems. The ongoing development of strategies to enhance its labeling efficiency, coupled with its broad applicability in proteomics and imaging, ensures that this compound will remain a cornerstone of glycobiology research for years to come. This guide serves as a foundational resource for both new and experienced researchers aiming to harness the potential of this remarkable chemical reporter.

References

A Technical Guide to Ac4GlcNAlk: Solubility and Stability for In Vitro Glycoengineering Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pent-4-ynoyl-D-glucosamine tetraacetate (Ac4GlcNAlk) is a peracetylated, alkyne-modified monosaccharide that has become an invaluable tool for metabolic glycoengineering. Its cell-permeable nature allows it to enter cells, where it is deacetylated by endogenous esterases and subsequently utilized by the hexosamine biosynthetic pathway. This results in the incorporation of the alkyne-tagged GlcNAc analogue into various glycoconjugates, including O-GlcNAcylated proteins. The incorporated alkyne handle serves as a bioorthogonal reporter for subsequent visualization and enrichment studies using click chemistry.

Successful and reproducible in vitro studies using this compound hinge on its correct handling and application, which are dictated by its physicochemical properties, primarily its solubility and stability. This technical guide provides an in-depth overview of these critical parameters, offering quantitative data, detailed experimental protocols, and key metabolic pathway diagrams to empower researchers in their experimental design.

Data Presentation: Physicochemical Properties of this compound

A thorough understanding of this compound's solubility in various solvents is crucial for the preparation of stock solutions and their subsequent dilution into aqueous cell culture media. Similarly, its stability under typical in vitro conditions determines its effective concentration and the required frequency of media supplementation.

Table 1: Solubility of this compound

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 42.74 mg/mL[1] | 100[1] | Preferred solvent for high-concentration stock solutions. |

| Dimethylformamide (DMF) | Soluble | Not specified | Alternative solvent for stock solution preparation. |

| Dichloromethane (DCM) | Soluble | Not specified | |

| Tetrahydrofuran (THF) | Soluble | Not specified | |

| Chloroform | Soluble | Not specified | |

| Phosphate-Buffered Saline (PBS) | Soluble | Not specified | Direct solubility in aqueous buffers is possible but may be limited. |

Table 2: Stability and Storage of this compound

| Form | Storage Temperature | Duration | Notes |

| Solid | -20°C | Long-term | Protect from moisture. |

| Stock Solution in DMSO | -20°C or -80°C | Up to 3-6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Working Solution in Cell Culture Media | 37°C | Limited | Prone to hydrolysis. Frequent media changes or re-supplementation are recommended. |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

-

This compound (MW: 427.4 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Weigh out 4.27 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add 100 µL of anhydrous DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. The solution should be clear and colorless.

-

Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Media (General Guideline)

Principle: The stability can be indirectly assessed by observing the metabolic labeling efficiency over time. A decrease in labeling intensity after a certain incubation period without fresh supplementation would suggest degradation or depletion of the active compound.

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and enter the exponential growth phase.

-

This compound Treatment: Prepare fresh working solutions of this compound in complete cell culture medium from a DMSO stock solution. A final concentration in the range of 25-100 µM is commonly used. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

-

Time Course Experiment:

-

Condition 1 (Single Dose): Add this compound-containing medium to the cells at time 0 and incubate for various time points (e.g., 12, 24, 48, 72 hours) without changing the medium.

-

Condition 2 (Re-supplementation): Add this compound-containing medium at time 0 and replace it with fresh this compound-containing medium every 24 hours.

-

-

Detection of Glycan Labeling: At each time point, harvest the cells and perform a click chemistry reaction with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin).

-

Analysis: Quantify the labeling intensity using an appropriate method, such as flow cytometry, fluorescence microscopy, or western blot analysis (for biotin-labeled proteins).

-

Interpretation: Compare the signal intensity between the single-dose and re-supplementation conditions. If the signal in the single-dose condition significantly decreases at later time points compared to the re-supplementation condition, it indicates that this compound is not stable or is being depleted over that time frame. Most cell lines are cultured with media changes every 2-3 days to replenish nutrients and remove waste.[2] For compounds that may degrade at 37°C, more frequent media changes (daily or every other day) are advisable.[3]

Mandatory Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the intracellular fate of this compound, from its entry into the cell to its incorporation into glycoproteins.

References

- 1. Reaction pathways and kinetics of N-acetyl-d-glucosamine hydrolysis in sub- and supercritical water - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. Cell culture conditions [qiagen.com]

- 3. Preparation of glucosamine by hydrolysis of chitosan with commercial α-amylase and glucoamylase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Gel Fluorescence Detection of O-GlcNAcylated Proteins using Ac4GlcNAlk

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcylation is a dynamic and widespread post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This modification plays a crucial role in regulating a multitude of cellular processes, and its dysregulation is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. The study of O-GlcNAcylation has been greatly advanced by metabolic labeling techniques coupled with bioorthogonal chemistry.

This guide provides a detailed protocol for the use of Ac4GlcNAlk (tetraacetylated N-alkynylglucosamine), a metabolic chemical reporter, for the sensitive detection of O-GlcNAcylated proteins using in-gel fluorescence. This compound is a cell-permeable analog of GlcNAc that is metabolically incorporated into proteins. The alkyne handle then allows for the covalent attachment of a fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, enabling direct visualization of O-GlcNAcylated proteins in a polyacrylamide gel. This method offers a robust and sensitive alternative to traditional antibody-based detection.[1][2][3]

Principle of the Method

The experimental workflow involves three main stages:

-

Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and processed through the hexosamine salvage pathway to form UDP-GlcNAlk. O-GlcNAc transferase (OGT) then incorporates the GlcNAlk moiety onto target proteins.

-

Cell Lysis and Protein Preparation: The cells are lysed to release the labeled proteins, and the total protein concentration is determined.

-

Click Chemistry and In-Gel Fluorescence Analysis: The alkyne-modified proteins in the cell lysate are reacted with an azide-functionalized fluorescent probe (e.g., Azide-Fluor 488, Azide-TAMRA) via CuAAC. The fluorescently tagged proteins are then separated by SDS-PAGE and visualized using a fluorescence gel scanner.

Signaling Pathway and Experimental Workflow

Experimental Protocols

Materials and Reagents

-

This compound (e.g., from a commercial supplier)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

Azide-functionalized fluorescent probe (e.g., Azide-Fluor 488, Azide-TAMRA)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

Sodium Ascorbate

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

-

Coomassie Brilliant Blue R-250

Protocol 1: Metabolic Labeling of Cells with this compound

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).[4]

-

Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to prepare a stock solution (e.g., 100 mM). Store at -20°C.

-

Metabolic Labeling: Dilute the this compound stock solution in complete culture medium to the desired final concentration. A typical starting concentration is 50-200 µM.[1] For control experiments, prepare a medium with an equivalent amount of DMSO.

-

Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Culture the cells for 16-24 hours to allow for metabolic incorporation.

Protocol 2: Cell Lysis and Protein Quantification

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated this compound.

-

Cell Lysis: Lyse the cells by adding an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay or a similar method.

Protocol 3: Click Chemistry Reaction

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be adjusted as needed.

-

Cell lysate (20-50 µg of protein)

-

PBS to a final volume of ~40 µL

-

Azide-fluorophore (from a 10 mM stock in DMSO, final concentration 100 µM)

-

TCEP (from a 50 mM stock in water, final concentration 1 mM)

-

TBTA (from a 10 mM stock in DMSO, final concentration 100 µM)

-

CuSO4 (from a 50 mM stock in water, final concentration 1 mM)

-

Sodium Ascorbate (freshly prepared 50 mM stock in water, final concentration 1 mM)

-

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

-

Sample Preparation for SDS-PAGE: Precipitate the proteins from the reaction mixture (e.g., with methanol/chloroform or acetone). Resuspend the protein pellet in SDS-PAGE sample buffer.

Protocol 4: In-Gel Fluorescence Analysis

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

In-Gel Fluorescence Scanning: After electrophoresis, rinse the gel with deionized water. Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission filters for the chosen fluorophore.

-

Coomassie Staining: After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading as a control.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for in-gel fluorescence experiments using this compound.

Table 1: Recommended Concentrations for Metabolic Labeling

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Reference |

| HEK293 | 50 - 200 | 16 | |

| NIH3T3 | 200 | 16 | |

| HeLa | 200 | 16 | |

| Jurkat | 200 | 16 |

Table 2: Click Chemistry Reaction Components

| Reagent | Stock Concentration | Final Concentration |

| Azide-Fluorophore | 10 mM in DMSO | 100 µM |

| TCEP | 50 mM in H₂O | 1 mM |

| TBTA | 10 mM in DMSO | 100 µM |

| CuSO₄ | 50 mM in H₂O | 1 mM |

| Sodium Ascorbate | 50 mM in H₂O (fresh) | 1 mM |

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak fluorescent signal | Inefficient metabolic labeling. | Increase this compound concentration or incubation time. Ensure cell health. |

| Incomplete click reaction. | Ensure all click chemistry reagents are fresh, especially sodium ascorbate. Optimize reagent concentrations. | |

| Low abundance of O-GlcNAcylated proteins. | Use a positive control cell line or treatment known to increase O-GlcNAcylation. | |

| High background fluorescence | Non-specific binding of the fluorescent probe. | Perform a no-Ac4GlcNAlk control to assess background. Ensure thorough washing after metabolic labeling. |

| Residual copper catalyst. | Ensure proper protein precipitation and washing before loading on the gel. | |

| Smeared fluorescent bands | Protein degradation. | Use fresh lysis buffer with protease inhibitors and keep samples on ice. |

| Incomplete protein precipitation. | Optimize the precipitation protocol. |

Conclusion

The use of this compound in conjunction with click chemistry provides a powerful and versatile method for the detection and analysis of O-GlcNAcylated proteins. The in-gel fluorescence approach offers high sensitivity and specificity, enabling researchers to visualize global changes in O-GlcNAcylation in response to various stimuli or in different disease states. By following the detailed protocols and considering the data presented in this guide, researchers can successfully implement this technique to advance their understanding of the role of O-GlcNAcylation in cellular biology and disease.

References

- 1. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]

- 3. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ac4GlcNAlk Click Chemistry with Azide-Modified Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic oligosaccharide engineering (MOE) is a powerful technique for probing the intricate world of glycosylation. By introducing chemically modified monosaccharides into cellular pathways, researchers can visualize, identify, and characterize glycoproteins and their roles in various biological processes. Ac4GlcNAlk (N-pentynoyl-D-glucosamine, tetraacetylated) is a key metabolic reporter that enables the study of O-linked N-acetylglucosamine (O-GlcNAc) modifications and other glycosylation events.[1] Once deacetylated and metabolized within the cell, the alkyne handle of GlcNAlk is incorporated into glycans. This bioorthogonal functional group can then be specifically tagged with azide-modified probes via "click chemistry," a set of highly efficient and specific reactions.[2][3]

This document provides detailed protocols and application notes for the use of this compound in conjunction with azide-modified probes, focusing on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Signaling Pathways and Experimental Workflows

The metabolic incorporation of this compound begins with its transport into the cell and subsequent deacetylation by esterases. The resulting GlcNAlk is then converted into UDP-GlcNAlk through the hexosamine biosynthetic pathway (HBP).[1][2] This nucleotide sugar analog is then used by O-GlcNAc transferase (OGT) to modify serine and threonine residues of nuclear and cytoplasmic proteins. The incorporated alkyne group serves as a handle for subsequent bioorthogonal ligation with azide-modified probes.

Caption: Metabolic pathway of this compound and subsequent click chemistry labeling.

The general workflow for labeling and detecting glycoproteins using this compound and click chemistry involves three main stages: metabolic labeling, the click reaction, and downstream analysis.

Caption: General experimental workflow for this compound labeling.

The core of this technique is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction between the alkyne on the modified glycoprotein and an azide on the probe molecule.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Quantitative Data Presentation

The efficiency of metabolic labeling and subsequent click chemistry can be influenced by several factors, including the concentration of this compound, incubation time, and the specific cell type. The following tables provide a summary of typical experimental parameters.

| Parameter | Concentration Range | Incubation Time | Notes |

| This compound | 25 - 100 µM | 24 - 72 hours | Optimal concentration and time should be determined empirically for each cell line. Higher concentrations may lead to cytotoxicity. |

| Azide-Modified Probe | 10 - 100 µM | 1 - 2 hours | The concentration of the probe should be optimized. For imaging, lower concentrations are often sufficient. For enrichment, higher concentrations may be necessary. |

| Copper (II) Sulfate | 50 - 200 µM | 1 - 2 hours | Used in conjunction with a reducing agent to generate the active Cu(I) catalyst. |

| Reducing Agent | 1 - 5 mM | 1 - 2 hours | Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I). |

| Copper Ligand | 250 µM - 1 mM | 1 - 2 hours | Ligands such as THPTA or TBTA stabilize the Cu(I) catalyst and reduce cytotoxicity. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of the alkyne handle into cellular glycoproteins.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

Metabolic Labeling: Add the this compound stock solution to the complete culture medium to achieve the desired final concentration (e.g., 50 µM).

-

Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO₂).

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated this compound. The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol is suitable for labeling alkyne-modified proteins in cell lysates with an azide-functionalized probe (e.g., azide-biotin for enrichment or azide-fluorophore for in-gel detection).

Materials:

-

Metabolically labeled cell lysate

-

Azide-modified probe (e.g., Azide-PEG4-Biotin)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

PBS

Procedure:

-

Prepare Stock Solutions:

-

Azide-probe: 10 mM in DMSO.

-

CuSO₄: 50 mM in water.

-

THPTA: 50 mM in water.

-

Sodium ascorbate: 100 mM in water (prepare fresh).

-

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

Cell lysate (containing 50-100 µg of protein)

-

Adjust volume with PBS to 88 µL.

-

2 µL of Azide-probe stock solution (final concentration ~200 µM).

-

-

Prepare Catalyst Premix: In a separate tube, mix 4 µL of CuSO₄ stock with 4 µL of THPTA stock. Let it stand for 2-3 minutes.

-

Initiate Click Reaction:

-

Add 8 µL of the catalyst premix to the reaction tube.

-

Add 2 µL of freshly prepared sodium ascorbate stock solution to initiate the reaction.

-

-

Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle shaking.

-

Downstream Processing: The labeled lysate can now be used for downstream applications such as affinity purification with streptavidin beads (if using a biotin probe) or analysis by SDS-PAGE and in-gel fluorescence scanning (if using a fluorescent probe).

Protocol 3: Fluorescence Imaging of Metabolically Labeled Cells

This protocol describes the visualization of alkyne-modified glycoproteins in fixed cells using a fluorescent azide probe.

Materials:

-

Cells cultured on glass coverslips and metabolically labeled with this compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization)

-

3% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

-

Azide-fluorophore (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

PBS

-

DAPI (for nuclear staining)

-

Mounting medium

Procedure:

-